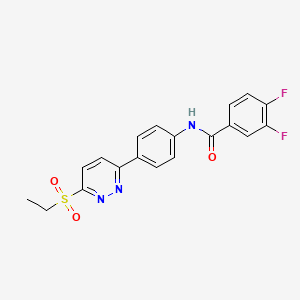
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C19H15F2N3O3S and its molecular weight is 403.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a pyridazine moiety and an ethylsulfonyl group, suggesting possible applications in pharmacology, particularly in the development of anticancer agents and other therapeutic compounds.
Chemical Structure and Properties
- Molecular Formula : C19H16N4O5S
- Molecular Weight : Approximately 372.45 g/mol
- Structural Features : The compound features a difluorobenzamide core linked to a pyridazine ring substituted with an ethylsulfonyl group.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Target Interactions : The compound may interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases.
- Biochemical Pathways : It has been suggested that this compound could modulate pathways related to cell proliferation, apoptosis, and metabolic processes, potentially leading to anticancer effects.
- Cellular Effects : Preliminary studies indicate that it may influence cellular functions through enzyme inhibition or activation, as well as alterations in gene expression.
Biological Activities
Research indicates that derivatives of pyridazine, including this compound, exhibit a range of pharmacological activities:
- Anticancer Activity : Some studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties : There is evidence suggesting that pyridazine derivatives possess antimicrobial activity, making them candidates for further investigation in infectious disease treatment.
- Antihypertensive Effects : Certain benzamide derivatives have demonstrated potential in lowering blood pressure through vasodilatory mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against various pathogens | |
| Antihypertensive | Reduction in blood pressure |
Case Study: Anticancer Efficacy
In a recent study on related pyridazine derivatives, compounds were tested for their ability to inhibit the growth of various cancer cell lines. The results indicated significant inhibition rates, particularly in breast and colon cancer models. The mechanism was associated with the induction of apoptosis and cell cycle arrest at the G1 phase.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Preparation of Pyridazine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Ethylsulfonyl Group Introduction : Sulfonation reactions are employed to add the ethylsulfonyl moiety.
- Amidation Reaction : The final step involves coupling the prepared components to form the desired benzamide structure.
Table 2: Synthetic Method Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1. Pyridazine Synthesis | Cyclization | Various amines |
| 2. Sulfonation | Electrophilic Substitution | Sulfur trioxide or chlorosulfonic acid |
| 3. Amidation | Coupling Reaction | Amine derivatives |
特性
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)13-5-8-15(20)16(21)11-13/h3-11H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABGZOSOPRHSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













